
methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride, also known as 3-Amino-4-(4-chlorophenyl)butanoic acid methyl ester hydrochloride, is an organic compound that is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is a white crystalline solid with a molecular weight of 283.7 g/mol and a melting point of 135-137°C. The compound is soluble in water, ethanol, and methanol. It is also soluble in dimethyl formamide and dimethyl sulfoxide.
科学研究应用
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride has many applications in scientific research. It is used in the synthesis of biochemicals, pharmaceuticals, and other organic compounds. It is also used in the synthesis of novel inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it is used in the synthesis of inhibitors of the enzyme cyclooxygenase, which is involved in the regulation of inflammation.
作用机制
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Inhibition of this enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in increased neurotransmission. In addition, the compound is an inhibitor of the enzyme cyclooxygenase, which is involved in the regulation of inflammation. Inhibition of this enzyme leads to decreased production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
This compound has many biochemical and physiological effects. It is an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Inhibition of this enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in increased neurotransmission. In addition, the compound is an inhibitor of the enzyme cyclooxygenase, which is involved in the regulation of inflammation. Inhibition of this enzyme leads to decreased production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
实验室实验的优点和局限性
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, the compound is soluble in a variety of solvents, making it easy to use in a variety of applications. A limitation of the compound is that it is not very stable, making it difficult to store for long periods of time.
未来方向
The use of methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride in scientific research is still in its early stages, and there are many future directions that can be explored. One potential direction is to investigate the compound’s potential as an inhibitor of other enzymes, such as proteases and lipases. In addition, the compound could be used to study the effects of acetylcholine on other physiological processes, such as memory and learning. Finally, the compound could be used to study the effects of inflammation on various diseases, such as cancer and cardiovascular disease.
合成方法
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is synthesized by a two-step process. The first step is the reaction of 4-chlorobenzaldehyde and 3-aminopropionic acid in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting intermediate with hydrochloric acid to form the desired product.
属性
IUPAC Name |
methyl 3-amino-4-(4-chlorophenyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTVJESKHUZDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
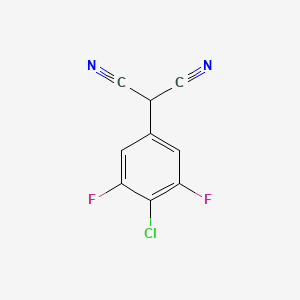

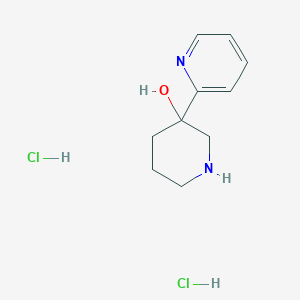
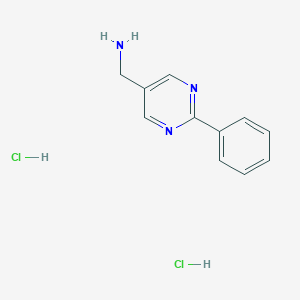
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)


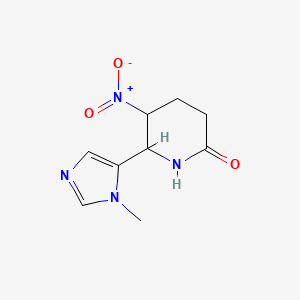
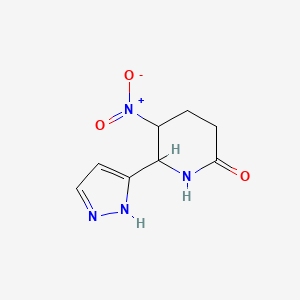
![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)

![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)
